Cerium;nickel, also referred to as cerium-nickel, is a chemical compound that combines the elements cerium and nickel. Cerium is a soft, silvery-white metal classified as one of the rare-earth elements, while nickel is a transition metal known for its corrosion resistance and catalytic properties. The compound is often studied for its potential applications in catalysis and materials science due to the unique properties that arise from the combination of these two elements.
Cerium is classified under the f-block of the periodic table with an atomic number of 58, while nickel is classified as a transition metal with an atomic number of 28. Cerium compounds are abundant in nature, primarily found in minerals such as monazite and bastnäsite, which contain significant amounts of rare-earth elements. Nickel is commonly sourced from ores such as pentlandite and laterite.
Cerium;nickel can be synthesized in various forms, including oxides like cerium oxide and nickel oxide, which are pivotal in numerous industrial processes. The compound is typically categorized based on its oxidation states, with cerium commonly exhibiting +3 and +4 states, while nickel typically shows +2 and +3 states.
The synthesis of cerium;nickel compounds can be achieved through several methods:
The synthesis parameters such as temperature, precursor concentration, and calcination time significantly influence the morphology and crystallinity of the resulting cerium;nickel compounds. For instance, varying the ratio of cerium to nickel can lead to different structural phases and catalytic properties .
Cerium;nickel compounds participate in various chemical reactions, particularly in catalytic processes such as:
These reactions often involve redox mechanisms where cerium oscillates between its oxidation states (Ce³⁺ and Ce⁴⁺), contributing to oxygen storage capacity which is crucial for maintaining catalytic activity during reactions .
Cerium;nickel compounds have significant scientific uses:
Co-precipitation and sol-gel techniques enable precise control over cerium-nickel compound stoichiometry and morphology, critical for catalytic performance. Spray pyrolysis—a variant of sol-gel processing—utilizes ultrasonic mist generation from aqueous nitrate precursors (e.g., Ni(NO₃)₂·6H₂O and Ce(NO₃)₃·6H₂O) with citric acid as a templating agent. Citric acid decomposes during high-temperature treatment (~800°C), creating sponge-like NixCe₁₋ₓO₂₋ₓ solid-solution particles with internal networks. This method yields hollow or porous architectures with surface areas exceeding 50 m²/g, where nickel content (25–50 mol%) dictates phase purity: ≤25 mol% Ni forms single-phase solid solutions, while higher concentrations induce NiO segregation [1].
Sol-gel routes, alternatively, employ organic matrices like Schiff-base ligands (e.g., N,N′-bis(3-methoxysalicylidene)-propylene-1,3-diamine) to coordinate metal ions. Pyrolysis of CeIII–NiII complexes in oleylamine at 180°C produces 5–10 nm Ni-doped CeO₂ nanoparticles with uniform dopant distribution. Unlike physical mixtures, these nanoparticles resist nickel segregation even under reducing atmospheres, as confirmed by synchrotron XAS showing inhibited Ni²⁺ reduction due to strong Ce–O–Ni interactions [5].
Table 1: Comparison of Sol-Gel and Spray Pyrolysis Methods
Parameter | Spray Pyrolysis | Schiff-Base Sol-Gel |
---|---|---|
Precursors | Nitrate salts + citric acid | Schiff-base metal complexes |
Typical Temperature | 800°C | 180°C |
Particle Morphology | Hollow/sponge-like (0.5–2 μm) | Solid nanoparticles (5–10 nm) |
Ni Solubility Limit | 25 mol% for single-phase | Up to 36 mol% without segregation |
Surface Area | >50 m²/g | >100 m²/g |
Key Advantage | Scalable one-step process | Atomic-level dopant control |
Deep eutectic solvents (DESs) provide non-aqueous, electrochemically stable media for electrodepositing cerium-nickel films with enhanced oxygen evolution reaction (OER) activity. Type III DESs—e.g., choline chloride-ethylene glycol (1:2 molar ratio)—dissolve Ce³⁺ and Ni²⁺ salts while offering wide electrochemical windows (>2.5 V vs. RHE). At −1.0 V (vs. Hg/Hg₂Cl₂), Ce-doped Ni(OH)₂ nanosheets directly grow on carbon fiber paper, where CeO₂ clusters (≤5 at%) integrate into the β-Ni(OH)₂·0.75H₂O lattice. XPS reveals Ni 2p₃/₂ binding energy shifts from 855.8 eV (pure Ni(OH)₂) to 856.2 eV (Ce-doped), signifying electron transfer from Ni to Ce, which optimizes *OH adsorption energetics [7].
DESs enable tunable deposit composition by varying precursor ratios. A Ni:Ce (30:1) electrolyte yields optimal OER performance, achieving 100 mA/cm² at 320 mV overpotential—140 mV lower than pure Ni(OH)₂. The Tafel slope decreases from 185 to 126 mV/dec, indicating accelerated kinetics due to CeO₂-induced surface defects and interfacial Ni³⁺ formation [7].
Table 2: DES Formulations for Cerium-Nickel Electrodeposition
DES Type | Composition | Metal Precursors | Key Properties |
---|---|---|---|
Type I | ChCl:ZnCl₂ (1:2) | NiCl₂, CeCl₃ | Low conductivity (<1 mS/cm) |
Type II | ChCl:CrCl₃·6H₂O (1:2) | Limited Ni²⁺ solubility | Hydrated, narrow potential window |
Type III | ChCl:ethylene glycol (1:2) | Ni(NO₃)₂, Ce(NO₃)₃ | Wide window, low viscosity, optimal for OER |
Type IV | ZnCl₂:urea (1:3) | Not reported for Ce–Ni | Forms cationic complexes |
Solid-state ball milling and solution-phase impregnation yield divergent cerium-nickel interface structures:
Chelation-coupled impregnation (CCI) overcomes IWI limitations. Pre-adsorbing EDTA onto CeO₂ anchors Ni-EDTA complexes, which upon calcination (500°C), yield highly dispersed 5 nm Ni nanoparticles on vacancy-rich CeO₂. H₂-TPR demonstrates a 150°C reduction peak shift versus IWI catalysts, confirming enhanced reducibility. CCI catalysts achieve 95% CO₂ conversion at 275°C—twice that of IWI equivalents—attributed to interfacial sites activating CO₂ via vacancy-assisted dissociation [8].
Hydrothermal methods leverage subcritical water (150–200°C) to assemble cerium-nickel frameworks with controlled dimensionality:
Table 3: Hydrothermal Synthesis Parameters and Outcomes
Method | Conditions | Product | Key Features |
---|---|---|---|
Bimetallic MOF | 150°C, 24 h, Ce³⁺/Ni²⁺/BDC/g-C₃N₄ | CeNi-BDC@g-C₃N₄ nanosheets | Overpotential: 98 mV (HER), 220 mV (OER) |
Substrate-Assisted Growth | 90°C, 60 min, Ni foil in Ce(NO₃)₃ | (111)-oriented CeO₂ film | Thickness: 60 nm, protects against oxidation |
Biosynthetic* | Not explicitly covered | Not reported in search results | N/A |
*Note: Biosynthetic approaches were not covered in the provided search results despite outline inclusion.
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